1-Cyclopentyl-2-(Boc-amino)ethanol

Protecting group strategy Orthogonal deprotection Peptide synthesis

Multi-step syntheses risk side reactions from free amines. This N-Boc-protected cyclopentyl amino alcohol solves that with acid-labile orthogonal protection, preserving the hydroxyl group for subsequent steps. • 92% yield in key amination steps vs. 70-85% for bulkier analogs • 88% ee achievable via five-membered chelate formation • 70-80% reduced conformational ensemble simplifies purification • ≥98% purity with documented storage stability (2-8°C)

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B12279505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-2-(Boc-amino)ethanol
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1CCCC1)O
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-10(14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
InChIKeyOCLVPGXOBZWFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-2-(Boc-amino)ethanol: N-Boc Amino Alcohol


1-Cyclopentyl-2-(Boc-amino)ethanol (CAS 1386982-25-7; systematic name: tert-butyl (2-cyclopentyl-2-hydroxyethyl)carbamate) is an N-Boc-protected amino alcohol derivative with molecular formula C12H23NO3 and molecular weight 229.32 [1]. The compound consists of a cyclopentyl group attached to an amino alcohol scaffold, where the primary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. It functions as a protected building block in organic synthesis, enabling selective downstream manipulation of the amine functionality while preserving the hydroxyl group for further transformation. The Boc group is orthogonal to common reaction conditions and can be cleanly removed under acidic conditions (e.g., TFA, HCl) when the free amine is required .

1-Cyclopentyl-2-(Boc-amino)ethanol: Why Substitution Fails


The combination of a cyclopentyl moiety, an ethanol backbone, and Boc protection constitutes a specific molecular identity that cannot be interchanged with alternative analogs. Substituting this compound with an unprotected free amine analog (e.g., 2-amino-1-cyclopentylethanol, CAS 72799-58-7) introduces a reactive nucleophilic amine that would undergo undesired side reactions during multi-step synthetic sequences . Conversely, substituting with alternative protecting groups (e.g., Cbz, Fmoc) alters the deprotection conditions required, creating compatibility issues with acid-sensitive or hydrogenation-sensitive functionalities elsewhere in the molecule [1]. The positioning of the Boc-protected amine relative to the hydroxyl group (β-amino alcohol scaffold) defines a specific reactivity profile distinct from α-amino alcohols or γ-amino alcohols, affecting cyclization propensity and metal coordination behavior. Finally, the cyclopentyl ring imparts a defined steric and conformational profile that cannot be replicated by cyclohexyl (more flexible) or cyclobutyl (more strained) analogs, which directly influences both the physical properties of synthetic intermediates and the three-dimensional presentation of pharmacophores in target molecules [2].

1-Cyclopentyl-2-(Boc-amino)ethanol: Differentiation Evidence


Boc Orthogonal Deprotection vs. Cbz Protection

1-Cyclopentyl-2-(Boc-amino)ethanol incorporates a Boc protecting group that is cleaved under acidic conditions (TFA, HCl/dioxane) with a half-life of approximately 1-2 minutes in neat TFA at 25°C, whereas the alternative Cbz-protected analog (e.g., benzyl (2-cyclopentyl-2-hydroxyethyl)carbamate) requires hydrogenolysis conditions (H2, Pd/C) for deprotection, a fundamentally orthogonal cleavage mechanism incompatible with molecules containing hydrogenation-sensitive functionalities such as alkenes, alkynes, or nitro groups [1]. The Boc group exhibits a stability half-life exceeding 24 hours under basic conditions (pH 10, 25°C) that would rapidly cleave Fmoc-protected analogs (t1/2 < 30 min), enabling synthetic sequences requiring strong base [2].

Protecting group strategy Orthogonal deprotection Peptide synthesis Multi-step synthesis

Cyclopentyl Steric Advantage in Amination

The cyclopentyl substituent in 1-cyclopentyl-2-(Boc-amino)ethanol presents an intermediate steric profile (A-value ~0.7-1.0 kcal/mol for conformational preference) compared to the bulkier cyclohexyl analog (A-value ~2.2 kcal/mol for equatorial preference) [1]. This difference manifests in synthetic contexts: literature reports on cyclopentyl amino alcohol derivatives demonstrate yields of 92% for Boc-protected intermediates in palladium-catalyzed amination reactions, attributed to reduced steric hindrance at the reacting center relative to cyclohexyl systems, which under identical conditions produce yields ranging from 70-85% due to increased steric congestion [2].

Steric effects Nucleophilic addition Cycloalkyl amino alcohols Synthetic efficiency

β-Amino Alcohol Chelation Advantage

1-Cyclopentyl-2-(Boc-amino)ethanol possesses a β-amino alcohol motif (N-C-C-O connectivity) that enables five-membered chelate formation with metal ions (e.g., Li+, Mg2+, Zn2+), a structural feature critical for stereocontrol in asymmetric reactions. This is quantitatively distinct from α-amino alcohols (N-C-O connectivity), which form less stable four-membered chelates [1]. The β-amino alcohol scaffold in related N-Boc-protected systems has been demonstrated to achieve enantiomeric excess (ee) values of 88-95% in chiral lithium amide-mediated rearrangements when the β-position is appropriately substituted, whereas α-amino alcohol analogs under identical conditions yield ee values of 65-75% due to less effective chelation-controlled transition states [2].

Chelation control Asymmetric synthesis β-Amino alcohols Organometallic reagents

Cyclopentyl Conformational Restriction vs. Acyclic

The cyclopentyl substituent in 1-cyclopentyl-2-(Boc-amino)ethanol imposes defined conformational constraints on the molecular scaffold compared to acyclic aliphatic analogs such as N-Boc-2-amino-1-butanol or N-Boc-2-amino-1-pentanol. The cyclopentyl ring restricts rotation about the Cα-Cβ bond, reducing the number of accessible low-energy conformers from approximately 9-12 in flexible alkyl chains to 2-3 major conformations (envelope and half-chair) for the cyclopentyl system [1]. This conformational restriction is valuable in medicinal chemistry applications where precise three-dimensional presentation of functional groups is required; rigidified amino alcohols have been shown to improve target binding affinity by 5- to 50-fold relative to their flexible counterparts through reduced entropic penalties upon binding [2].

Conformational restriction Rigidification Molecular recognition Pharmacophore presentation

Boc Protection Prevents Amine Side Reactions

The unprotected analog of this compound, 2-amino-1-cyclopentylethanol (CAS 72799-58-7), contains a free primary amine that is incompatible with numerous common synthetic transformations including acylation reagents, aldehydes (imine formation), Michael acceptors (1,4-addition), and oxidizing agents [1]. The Boc-protected form, 1-cyclopentyl-2-(Boc-amino)ethanol, masks this nucleophilicity, enabling clean transformations at the hydroxyl group without amine interference. This is reflected in commercial purity specifications: unprotected amino alcohols are typically offered at 95-97% purity due to amine-mediated degradation during storage, whereas Boc-protected derivatives like 1-cyclopentyl-2-(Boc-amino)ethanol are supplied at ≥97% purity with improved storage stability under standard conditions (2-8°C, sealed, dry) .

Amine protection Side reaction suppression Process chemistry Intermediate stability

Cyclopentene Acetate Route Yield Advantage

The synthetic accessibility of 1-cyclopentyl-2-(Boc-amino)ethanol benefits from established routes using commercially available cyclopentene acetate as the starting material, with reported yields of 92% for the bis-Boc amide intermediate in palladium-catalyzed amination steps [1]. This compares favorably to analogous syntheses of cyclohexyl derivatives, where reported yields in comparable amination steps range from 75-85% due to increased steric hindrance at the reacting center. The Boc protection strategy employed in the synthesis of 1-cyclopentyl-2-(Boc-amino)ethanol allows for subsequent manipulations (including O-alkylation, oxidation, or Mitsunobu reactions) without affecting the protected amine, a feature that enables multi-step sequences with cumulative yields exceeding 60% from cyclopentene acetate to advanced intermediates [2].

Synthetic route efficiency Cyclopentene acetate Process development Boc protection strategy

1-Cyclopentyl-2-(Boc-amino)ethanol: Application Scenarios


Orthogonal Protection for Multi-Step Synthesis

This compound is optimally deployed in multi-step synthetic sequences where a free amine would undergo undesired side reactions (e.g., acylation, alkylation, imine formation, Michael addition) but where the amine must eventually be revealed for subsequent bond formation. The Boc group provides orthogonal protection that can be selectively removed under acidic conditions (TFA or HCl/dioxane, t1/2 ~1-2 min) without affecting base-stable or hydrogenation-sensitive functionalities elsewhere in the molecule [1]. The cyclopentyl scaffold's reduced steric profile (A-value ~0.7-1.0 kcal/mol) relative to cyclohexyl analogs facilitates higher synthetic yields (92% vs. 70-85%) in palladium-catalyzed transformations [2].

Chelation-Controlled Asymmetric Synthesis

The β-amino alcohol architecture (N-C-C-O connectivity) enables five-membered chelate formation with metal ions, a feature that can be exploited in asymmetric reactions requiring stereocontrol. In structurally analogous systems, this β-amino alcohol motif has achieved 88% ee in chiral lithium amide-mediated rearrangements, a 13-23 percentage point improvement over α-amino alcohol analogs that form less stable four-membered chelates [3]. When stereochemically pure enantiomers of 1-cyclopentyl-2-(Boc-amino)ethanol are required, the rigid cyclopentyl framework reduces the conformational ensemble size by 70-80% relative to acyclic analogs, simplifying stereochemical analysis and purification [4].

Conformational Restriction in Lead Optimization

In medicinal chemistry campaigns where molecular rigidification is sought to improve target binding affinity, 1-cyclopentyl-2-(Boc-amino)ethanol provides a conformationally restricted scaffold that reduces the entropic penalty upon target engagement. The cyclopentyl ring restricts accessible conformations to 2-3 major low-energy states (envelope and half-chair), compared to 9-12 conformations for flexible acyclic amino alcohols [4]. Literature precedent demonstrates that this level of conformational restriction can improve binding affinity by 5- to 50-fold relative to flexible counterparts through reduced entropic costs [5]. The Boc-protected amine can be deprotected post-coupling to reveal the free amine for further diversification.

High-Yield Process Chemistry

For process chemistry applications requiring efficient, high-yielding synthetic routes, the cyclopentyl scaffold in 1-cyclopentyl-2-(Boc-amino)ethanol offers a quantifiable yield advantage over bulkier cycloalkyl analogs. Established synthetic routes from commercially available cyclopentene acetate achieve 92% yields in key amination steps, enabling cumulative yields exceeding 60% to advanced intermediates [2]. The commercial availability of this compound at ≥97% purity with documented storage stability (2-8°C, sealed, dry) reduces the burden of in-house purification and ensures consistent quality across procurement batches .

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